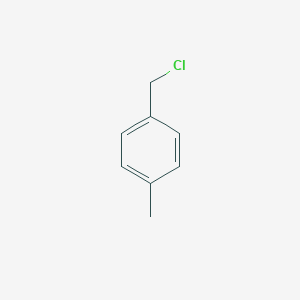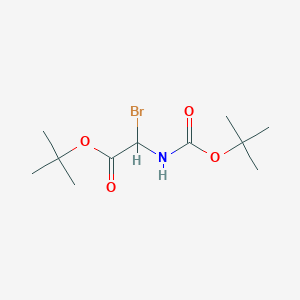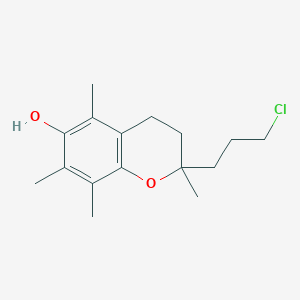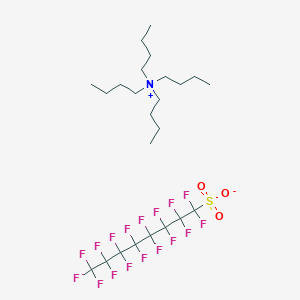![molecular formula C16H12N4S3 B047571 5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol CAS No. 116710-50-0](/img/structure/B47571.png)
5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of heterocyclic compounds that have significant interest due to their versatile chemical properties and potential applications. These compounds often serve as key intermediates in the synthesis of various pharmaceuticals, materials, and biologically active molecules.
Synthesis Analysis
The synthesis of similar triazole and benzothiazole derivatives involves multistep reactions, starting from basic heterocyclic scaffolds. For instance, 3-Benzyl-4-phenyl-1,2,4-triazole-5-thiol has been synthesized and used as a precursor for further modifications and derivatizations, demonstrating the synthetic flexibility of these compounds (Sarhan et al., 2008).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectroscopic methods, including NMR and X-ray crystallography. These studies reveal the presence of multiple heterocyclic rings and functional groups that contribute to the compound's reactivity and potential biological activity.
Chemical Reactions and Properties
These compounds undergo a range of chemical reactions, including cyclization, condensation, and nucleophilic addition, allowing for the synthesis of diverse derivatives with varied biological activities. The presence of triazole and benzothiazole rings contributes to the compound's chemical stability and reactivity (Holota et al., 2018).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
The synthesis and characterization of novel compounds derived from triazole-thiol structures have shown promising antimicrobial activities against a range of bacteria and fungi. For instance, research conducted by Idrees et al. (2019) outlines the facile synthesis of novel 6-AminoTriazolo-Thiadiazoles integrated with Benzofuran and Pyrazole moieties, displaying significant antimicrobial activities when compared with standard drugs like Chloramphenicol (Idrees, Kola, & Siddiqui, 2019). Similarly, Altıntop et al. (2011) synthesized new triazole derivatives and investigated their antimicrobial activities, finding some compounds to exhibit potent effects against Candida species and pathogenic bacteria (Altıntop, Kaplancıklı, Turan-Zitouni, Özdemir, Demirci, İşcan, & Revial, 2011).
Anticancer Activities
The exploration into the anticancer potential of triazole derivatives has led to the identification of compounds with moderate to good antiproliferative potency against cancerous cell lines. Chowrasia et al. (2017) synthesized a series of fluorinated triazolo-thiadiazoles, which were evaluated for their anticancer activity, demonstrating the promising antiproliferative activity of certain derivatives against human breast cancer, osteosarcoma, and myeloid leukemia cell lines (Chowrasia, Karthikeyan, Choure, Sahabjada, Gupta, Arshad, & Trivedi, 2017).
Corrosion Inhibition
The use of triazole-thiol derivatives as corrosion inhibitors for metals in acidic environments has been investigated, showing that these compounds can effectively prevent corrosion. Research by Yadav et al. (2013) on benzimidazole derivatives, including triazole-thiols, as inhibitors for mild steel corrosion in HCl solution, revealed the high inhibition efficiency of these inhibitors, suggesting their potential application in protecting metals from acidic corrosion (Yadav, Behera, Kumar, & Sinha, 2013).
Zukünftige Richtungen
The future directions for “5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol” and other 1,2,4-triazole derivatives are promising. They are the preferred structural moieties in the development of new drugs with a wide range of pharmacological activity . The emergence of new viral infections and the lack of effective chemotherapeutic agents for their treatment have significantly increased the number of studies on the antiviral properties of 1,2,4-triazole derivatives .
Eigenschaften
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S3/c21-15-19-18-14(20(15)11-6-2-1-3-7-11)10-22-16-17-12-8-4-5-9-13(12)23-16/h1-9H,10H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYCSCCQLNRYNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CSC3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360847 |
Source


|
| Record name | 5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol | |
CAS RN |
116710-50-0 |
Source


|
| Record name | 5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)
![(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B47506.png)





![3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B47517.png)
